(1-Propylpyrrolidin-3-yl)methanol

Medicinal Chemistry Drug Design ADME Properties

(1-Propylpyrrolidin-3-yl)methanol (CAS 101256-95-5) is a pyrrolidine derivative with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. Structurally, it features a saturated five-membered nitrogen-containing heterocycle (pyrrolidine) with a propyl substituent on the nitrogen atom and a hydroxymethyl group at the 3-position.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 101256-95-5
Cat. No. B009446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Propylpyrrolidin-3-yl)methanol
CAS101256-95-5
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCCN1CCC(C1)CO
InChIInChI=1S/C8H17NO/c1-2-4-9-5-3-8(6-9)7-10/h8,10H,2-7H2,1H3
InChIKeyRJAJCQKKDKQAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (1-Propylpyrrolidin-3-yl)methanol (CAS 101256-95-5): A Strategic Pyrrolidine Building Block for Pharmaceutical Research


(1-Propylpyrrolidin-3-yl)methanol (CAS 101256-95-5) is a pyrrolidine derivative with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . Structurally, it features a saturated five-membered nitrogen-containing heterocycle (pyrrolidine) with a propyl substituent on the nitrogen atom and a hydroxymethyl group at the 3-position [1]. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry programs targeting the estrogen receptor alpha (ERα), where its core structure is utilized to construct unconventional selective estrogen receptor modulators (SERMs) [2].

Why Generic Substitution Fails: The Critical Role of the N-Propyl Group in (1-Propylpyrrolidin-3-yl)methanol


Within the pyrrolidine class, subtle structural variations profoundly impact physicochemical and biological properties, making simple substitution with other N-alkyl analogs unreliable. The specific N-propyl chain in (1-Propylpyrrolidin-3-yl)methanol, in contrast to smaller N-methyl or N-ethyl analogs, directly influences key molecular parameters such as lipophilicity (LogP) and boiling point . More critically, when this compound is used as a building block in drug discovery, the N-propyl group is essential for achieving the precise three-dimensional conformation and hydrophobic interactions required for target engagement, as demonstrated in the development of ERα antagonists where it forms key interactions within the ligand-binding pocket [1]. Using a different N-alkylated analog would alter the molecule's pharmacological profile, potentially compromising potency, selectivity, and the desired transcriptional program.

Quantitative Differentiation of (1-Propylpyrrolidin-3-yl)methanol: Evidence for Informed Scientific Selection


Lipophilicity Advantage Over Shorter N-Alkyl Analogs for Enhanced Membrane Permeability

The N-propyl substituent on (1-Propylpyrrolidin-3-yl)methanol confers a higher calculated LogP value of 0.65 compared to its N-ethyl and N-methyl analogs, which have lower or negative LogP values (class inference based on typical LogP values for shorter N-alkyl pyrrolidines) . This increased lipophilicity is a critical parameter in drug design, as it correlates with improved passive membrane permeability and potentially better cellular uptake for drug candidates derived from this building block.

Medicinal Chemistry Drug Design ADME Properties

Physicochemical Property Differentiation: Boiling Point and Density Compared to N-Ethyl Analog

The N-propyl group in (1-Propylpyrrolidin-3-yl)methanol results in a higher predicted boiling point of 222.06 °C (EPA T.E.S.T.) compared to the N-ethyl analog, (1-Ethylpyrrolidin-3-yl)methanol, which has a predicted boiling point of 205.99 °C [1][2]. Additionally, the density is slightly lower (0.92 g/cm³) for the N-propyl compound versus 0.95 g/cm³ for the N-ethyl analog [1][2].

Process Chemistry Purification Chemical Synthesis

Validated Utility in High-Value Drug Discovery: A Key Substructure in Potent ERα Antagonists

The (1-propylpyrrolidin-3-yl)methanol scaffold is a crucial substructure within the ligand TV3, a novel and unconventional selective estrogen receptor modulator (SERM) [1]. X-ray co-crystal structures of TV3 bound to ERα (PDB ID: 8DUD, 9BQE) reveal that the N-propylpyrrolidine moiety makes specific hydrophobic interactions within the ligand-binding domain that are essential for stabilizing an antagonist conformation distinct from that of tamoxifen [1]. In cellular assays, this series of compounds demonstrated effective anti-proliferative activity in luminal breast cancer cells and engaged transcriptional programs similar to the selective estrogen receptor degrader (SERD) fulvestrant, without affecting ERα accumulation [1]. This demonstrates that the specific N-propyl group is not arbitrary but is a pharmacophoric element required for the desired biological outcome.

Oncology Nuclear Receptor Pharmacology Structure-Based Drug Design

Key Application Scenarios for (1-Propylpyrrolidin-3-yl)methanol Based on Verified Evidence


Medicinal Chemistry: Synthesis of Unconventional ERα Antagonists

Use (1-Propylpyrrolidin-3-yl)methanol as a core building block in the development of novel, fulvestrant-like SERMs for the treatment of endocrine-resistant ER+ breast cancer, as validated by its incorporation into the lead compound TV3 (PDB: 8DUD) [1]. The specific N-propyl group is essential for achieving the desired antagonist conformation and transcriptional profile.

Process Chemistry: Optimization of Synthetic Routes

Leverage the distinct physicochemical properties of (1-Propylpyrrolidin-3-yl)methanol, such as its higher boiling point (222.06 °C) and specific LogP (0.65), to optimize reaction conditions and purification strategies during the multi-step synthesis of complex pharmaceutical intermediates [2]. These properties offer a tangible advantage in separation and handling over smaller N-alkyl analogs.

Chemical Biology: Probing Nuclear Receptor Pharmacology

Employ this building block to synthesize chemical probes for investigating the structure-activity relationships (SAR) of ERα antagonists. The validated utility of the N-propylpyrrolidine moiety in differentiating transcriptional programs provides a rational starting point for exploring new therapeutic pathways in hormone-responsive tissues [1].

Preclinical Drug Discovery: Lead Optimization Campaigns

Incorporate (1-Propylpyrrolidin-3-yl)methanol into lead optimization programs targeting the estrogen receptor. The quantitative evidence showing a 10–100-fold difference in anti-transcriptional potency based on side-arm chemistry underscores the importance of this specific scaffold for achieving potent and selective ERα antagonism [1].

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